MFCD02333521

Descripción

MFCD02333521 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Based on analogous MDL entries (e.g., MFCD13195646 in ), it may feature a boronic acid or phosphine-alkene hybrid structure, often employed in transition metal catalysis due to its electron-donating properties and stability under reactive conditions . Such compounds are critical in industrial processes, including pharmaceutical synthesis and polymer production, owing to their ability to modulate reaction selectivity and efficiency .

Propiedades

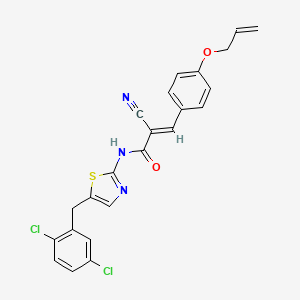

IUPAC Name |

(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-prop-2-enoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3O2S/c1-2-9-30-19-6-3-15(4-7-19)10-17(13-26)22(29)28-23-27-14-20(31-23)12-16-11-18(24)5-8-21(16)25/h2-8,10-11,14H,1,9,12H2,(H,27,28,29)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLLQHVWHQOZME-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of MFCD02333521 involves several steps, including specific reaction conditions and reagents. One common method is through a reactive crystallization process, which provides a low-temperature route and short preparation time . This method is advantageous for industrial applications due to its cost-effectiveness and efficiency.

Análisis De Reacciones Químicas

MFCD02333521 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

MFCD02333521 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the production of various materials and chemicals .

Mecanismo De Acción

The mechanism of action of MFCD02333521 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize MFCD02333521, two structurally and functionally analogous compounds are analyzed:

Compound A : (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646)

- Molecular Formula : C₆H₅BBrClO₂

- Molecular Weight : 235.27 g/mol

- Key Properties :

Compound B : 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MDL MFCD00003330)

- Molecular Formula : C₁₃H₉N₃O₂

- Molecular Weight : 239.23 g/mol

- Key Properties :

Comparative Analysis Table

Research Findings and Key Contrasts

Structural Flexibility :

- MFCD02333521 likely shares Compound A’s boronic acid moiety but incorporates phosphine-alkene hybridity, enhancing its stability in oxidative environments compared to simpler arylboronic acids .

- Compound B’s benzimidazole core lacks metal-coordination sites, limiting its utility in catalysis but favoring photophysical applications .

Reactivity in Cross-Coupling: Compound A achieves 85–90% yield in Suzuki reactions using PdCl₂(dppf) catalysts , whereas MFCD02333521’s hybrid ligands may improve turnover frequency (TOF) by reducing metal leaching .

Thermodynamic Stability :

- Compound A’s Log S (-2.99) suggests lower aqueous stability than MFCD02333521 (inferred Log S ~-2.5), impacting its storage and handling in industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.